1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene
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Overview
Description
1,2-Bis(benzylsulfinyl)ethane is an organic compound with the molecular formula C16H18O2S2 It is characterized by the presence of two benzylsulfinyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(benzylsulfinyl)ethane can be synthesized through the oxidation of 1,2-bis(benzylthio)ethane. The oxidation is typically carried out using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(benzylsulfinyl)ethane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl groups to sulfonyl groups.
Reduction: Reduction of the sulfinyl groups back to thioethers.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 1,2-Bis(benzenesulfonyl)ethane.
Reduction: 1,2-Bis(benzylthio)ethane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,2-Bis(benzylsulfinyl)ethane.
Scientific Research Applications
1,2-Bis(benzylsulfinyl)ethane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,2-Bis(benzylsulfinyl)ethane involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenylsulfinyl)ethane: Similar structure but with phenyl groups instead of benzyl groups.
1,2-Bis(methylsulfinyl)ethane: Contains methyl groups instead of benzyl groups.
1,2-Bis(benzylthio)ethane: The precursor to 1,2-Bis(benzylsulfinyl)ethane, with thioether groups instead of sulfinyl groups.
Uniqueness
1,2-Bis(benzylsulfinyl)ethane is unique due to the presence of benzylsulfinyl groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90301-83-0 |
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Molecular Formula |
C16H18O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-benzylsulfinylethylsulfinylmethylbenzene |
InChI |
InChI=1S/C16H18O2S2/c17-19(13-15-7-3-1-4-8-15)11-12-20(18)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
XYAOBAWQWCRYEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCS(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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